Oasomycin B
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Description
Oasomycin B is a bacterial metabolite that has been found in Streptomyces baldacii and has antiprotozoal activity . It is a member of the desertomycin family of 42-membered macrocyclic lactones with broad-spectrum activity against Gram-positive and Gram-negative bacteria, yeasts, and fungi . The oasomycins were first isolated by Zeeck and colleagues at the University of Gottingen, Germany in 1992 .
Synthesis Analysis
The total synthesis of Oasomycin B was achieved by Evans et al. using several aldol reactions . Their methods and retroanalysis ensured that the synthesis is very convergent . A detailed analysis of the fermentation time-course of the producing organism, pH-static fermentations, and in vitro conversions of the oasomycins result in a complete picture of the biosynthetic relationships of the desertomycin family .
Molecular Structure Analysis
The molecular structure of Oasomycin B is complex and is constructed using several aldol reactions . The structure is a 42-membered macrolide . The molecular weight of Oasomycin B is 1189.481 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Oasomycin B include several aldol reactions . Using a Horner-Wadsworth-Emmons (HWE) reaction, they built the diene starting material, and were ready to hydrogenate the less-substituted alkene (the trans -4-olefin) .
Physical And Chemical Properties Analysis
Oasomycin B has a molecular weight of 1189.481 and a chemical formula of C61H104O22 . It is soluble in methanol or DMSO .
Scientific Research Applications
Synthesis and Structural Analysis
- Oasomycin B, as part of the desertomycin family of macrolide natural products, was isolated in 1993 from Streptoverticillium baldacii. Extensive research has gone into the synthesis and structural analysis of Oasomycin A and its family members, including the use of NMR spectroscopy for stereochemical assignments and the development of synthetic methodologies. The synthesis of these compounds confirms their complex molecular structure and establishes a foundation for further biochemical studies (Evans et al., 2007).
Biochemical Properties and Mechanisms
- Oasomycin B is known for its role in inhibiting de novo cholesterol biosynthesis. The identification of its biochemical properties came from the screening of secondary metabolites produced by Streptoverticillium baldacii. The studies conducted on Oasomycin A and B have led to insights into their impact on cellular metabolic processes, particularly in the context of cholesterol biosynthesis (Grabley et al., 1993).
Development of Databases for Stereochemical Assignment
- The development of universal NMR databases has been partially driven by research on natural products like Oasomycin B. This has led to advancements in methods for determining the stereochemical assignment of acyclic compounds, which is crucial for understanding the biological activity and potential applications of these compounds (Lee et al., 1999).
properties
IUPAC Name |
8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-42-[1-(5-oxooxolan-2-yl)ethyl]-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H104O22/c1-31-14-10-11-18-45(68)36(6)55(74)32(2)15-12-16-34(4)60(79)81-49(39(9)50-22-23-53(72)80-50)19-13-17-40(63)25-41(64)27-46(69)37(7)56(75)38(8)47(70)28-42(65)26-43(66)29-48(71)51(24-35(5)54(73)33(3)20-21-44(31)67)82-61-59(78)58(77)57(76)52(30-62)83-61/h10,13-14,16-17,20-21,24,31-33,36-52,54-59,61-71,73-78H,11-12,15,18-19,22-23,25-30H2,1-9H3/t31?,32?,33?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52-,54?,55?,56?,57-,58+,59+,61+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNMAZUKNSYLDM-OHNVWHHGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C3CCC(=O)O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C3CCC(=O)O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H104O22 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1189.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oasomycin B |
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